2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide
Overview
Description
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide is a heterocyclic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and an amino group at the 2-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that this compound may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular signaling pathways .
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, including those involved in inflammation, cell proliferation, and metabolic disorders .
Pharmacokinetics
A study on a structurally similar compound showed an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including anti-inflammatory, antiproliferative, and metabolic regulatory effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can impact the activity and stability of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis provides a scalable and efficient route that could be adapted for larger-scale production. The use of microwave irradiation accelerates the reaction, reducing the overall production time and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar core structure but lacks the amino group at the 2-position.
1,2,4-Triazolo[1,5-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-a]pyridines with different substituents: Various derivatives with different substituents at different positions.
Uniqueness: 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O.BrH/c7-6-8-5-2-1-4(11)3-10(5)9-6;/h1-3,11H,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWPMATVTVYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676925 | |
Record name | 2-Amino[1,2,4]triazolo[1,5-a]pyridin-6-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092394-16-5 | |
Record name | 2-Amino[1,2,4]triazolo[1,5-a]pyridin-6-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.